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Dibenzo[b,d]thiophen-3-ylboronic acid

Cat. No.: B7980532
M. Wt: 228.08 g/mol
InChI Key: NHVNWPIMHDTDPP-UHFFFAOYSA-N
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Description

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl group, are fundamental building blocks in modern organic synthesis. boronmolecular.comnih.gov Their stability, low toxicity, and ease of handling have contributed to their widespread use. boronmolecular.comnih.gov The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. numberanalytics.comnumberanalytics.com This reaction's tolerance of a wide variety of functional groups and its typically mild reaction conditions make it a cornerstone for synthesizing complex molecules like pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnumberanalytics.com

The versatility of arylboronic acids extends beyond Suzuki coupling to other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and various other metal-catalyzed reactions. molecularcloud.orgwikipedia.org Furthermore, under certain oxidative conditions, arylboronic acids can serve as precursors to aryl radicals, opening up alternative pathways for C-C bond formation. bohrium.comrsc.org Their ability to form reversible covalent bonds with diols, such as those found in saccharides, has also led to their use in the development of chemical sensors. molecularcloud.orgwikipedia.org This broad reactivity profile establishes arylboronic acids as indispensable tools for chemists seeking to construct intricate molecular architectures. molecularcloud.orgnih.gov

The dibenzothiophene (B1670422) (DBT) scaffold is a tricyclic heteroaromatic system composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. chemicalbook.comwikipedia.org This rigid, planar, and electron-rich structure imparts favorable electronic and photophysical properties to its derivatives, making it a highly sought-after motif in materials science. rsc.orgrsc.org Dibenzothiophene and its derivatives are known for their thermal stability and resistance to mild oxidation. chemicalbook.com

In the field of organic electronics, the dibenzothiophene core is a key component in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgnbinno.com The sulfur atom and the extended π-conjugated system allow for efficient charge transport. rsc.orgscirp.org By functionalizing the dibenzothiophene skeleton at various positions, researchers can fine-tune the material's properties, such as its energy levels (HOMO/LUMO), charge carrier mobility, and emission color. rsc.orgscirp.org For instance, derivatives of dibenzothiophene have been successfully employed as host materials in high-efficiency blue phosphorescent OLEDs and as semiconductors in OFETs, demonstrating high charge carrier mobilities and on/off ratios. rsc.orgresearchgate.net The inherent stability of the DBT core contributes to the longevity and performance of these electronic devices. rsc.org

Dibenzo[b,d]thiophen-3-ylboronic acid, which has the chemical formula C₁₂H₉BO₂S, integrates the reactive boronic acid group onto the stable dibenzothiophene framework. nih.gov This structure makes it a specialized yet powerful building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the dibenzothiophene unit into larger, more complex molecules. tcichemicals.com Its application is particularly notable in the synthesis of advanced materials for organic electronics.

Researchers utilize this compound to construct novel host and transport materials for OLEDs. By coupling this boronic acid with various aryl halides, chemists can create extended π-conjugated systems with tailored electronic properties. The position of the boronic acid at the 3-position of the dibenzothiophene core influences the electronic and steric characteristics of the resulting materials.

The synthesis of derivatives using this boronic acid is a key strategy for developing new organic semiconductors. For example, coupling it with other heterocyclic systems can lead to materials with improved charge transport capabilities and thermal stability, which are critical for the performance of OFETs. While specific, published studies focusing exclusively on a broad range of applications for this compound are not widespread, its availability from chemical suppliers indicates its role as a key intermediate in proprietary and academic research focused on high-performance organic materials. The related compound, (5,5-Dioxidodibenzo[b,d]thiophen-3-yl)boronic acid, where the sulfur atom is oxidized to a sulfone, is also used in research, offering altered electronic properties for different material applications. bldpharm.com

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 108847-24-1
Molecular Formula C₁₂H₉BO₂S
Molecular Weight 228.07 g/mol
Appearance White to light yellow powder or crystals
IUPAC Name dibenzothiophen-3-ylboronic acid

Table 1: Physicochemical Properties of this compound. nih.govtcichemicals.comchemscene.com

The following table presents examples of related boronic acids and their applications in cross-coupling reactions, illustrating the general utility of this class of compounds.

Boronic Acid/EsterCoupling PartnerProduct TypeApplication Area
(5-Formylthiophen-2-yl)boronic acid4-BromoanisoleBiarylModel study for dye synthesis
N-Boc-2-pyrroleboronic acid5-BromoindazolesHeteroaryl-IndazoleBiologically active molecules
2-Thiopheneboronic acid5-BromoindazolesThiophenyl-IndazoleBiologically active molecules
Benzo[b]thien-3-ylboronic acidAllylic alcoholsHeteroaryl-alkeneSynthetic methodology

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions with Thiophene-based Boronic Acids. chemicalbook.comntnu.nomdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BO2S B7980532 Dibenzo[b,d]thiophen-3-ylboronic acid

Properties

IUPAC Name

dibenzothiophen-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNWPIMHDTDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3S2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Dibenzo B,d Thiophen 3 Ylboronic Acid in Catalysis and Transformations

Cross-Coupling Chemistry

Rhodium-Catalyzed Functionalizations, including Hydroarylation

A related transformation is the rhodium-catalyzed arylation of diazo compounds with arylboronic acids, which provides an efficient route to diarylacetate derivatives. organic-chemistry.org This reaction is tolerant of a variety of functional groups on the arylboronic acid. organic-chemistry.org A proposed mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then reacts with the arylboronic acid.

Given the structural similarities to other arylboronic acids that successfully participate in these transformations, it is plausible that Dibenzo[b,d]thiophen-3-ylboronic acid could serve as a competent arylating agent in rhodium-catalyzed processes. The dibenzothiophene (B1670422) moiety, a sulfur-containing polycyclic aromatic hydrocarbon, could potentially influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity and the efficiency of the catalytic cycle. However, without specific experimental data, this remains a projection based on established reactivity patterns of analogous compounds.

Other Transition-Metal-Mediated Transformations (e.g., Petasis Reaction)

The Petasis reaction, or Petasis borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. This reaction is a powerful tool for the synthesis of a wide variety of compounds, including α-amino acids. bldpharm.com The reaction is believed to proceed through the formation of a boronate intermediate, which then undergoes an intramolecular transfer of the organic group from the boron atom to an in situ-formed iminium ion. The reaction tolerates a wide range of functional groups on all three components. nih.gov

While no specific examples detailing the use of this compound in a Petasis reaction are available in the searched literature, its nature as an arylboronic acid suggests its potential as a suitable component in this transformation. The general applicability of arylboronic acids in the Petasis reaction is well-established.

The reaction mechanism is thought to involve the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the boronic acid to form a boronate complex. An intramolecular 1,2-migration of the dibenzothienyl group from the boron to the iminium carbon would then yield the final product. The presence of a hydroxyl group adjacent to the carbonyl or amine can facilitate the reaction by forming a more reactive tetrahedral boronate salt. sdu.dk

Table 1: General Components of the Petasis Reaction

Component Role Examples
Amine Nucleophile Secondary amines, anilines, hydrazines
Carbonyl Electrophile Aldehydes, ketones, glyoxylic acid

| Organoboronic Acid | Aryl/Vinyl Source | Phenylboronic acid, vinylboronic acid |

Organocatalytic Roles of Boronic Acids

Arylboronic acids can act as organocatalysts, activating hydroxyl and carboxyl groups through reversible covalent interactions. This activation strategy is particularly useful in reactions such as esterification and amidation. Although specific studies employing this compound as an organocatalyst are not found in the searched literature, the general principles of boronic acid catalysis can be outlined.

In the direct amidation of carboxylic acids with amines, boronic acid catalysts are proposed to activate the carboxylic acid by forming an acyloxyboronate intermediate. This intermediate is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine. The reaction often requires the removal of water to drive the equilibrium towards product formation. Some boronic acid catalysts have shown high activity in promoting amidation reactions, even with challenging substrates. researchgate.netresearchgate.net

Similarly, in esterification reactions, the boronic acid can activate the carboxylic acid in a comparable manner, facilitating its reaction with an alcohol. The efficiency of the catalysis can be influenced by the Lewis acidity of the boronic acid and its ability to form the key reactive intermediates.

The catalytic activity of boronic acids is intrinsically linked to their Lewis acidic nature. researchgate.net The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl or hydroxyl group. This interaction leads to the formation of a tetrahedral boronate species.

In catalysis, this Lewis acidity allows the boronic acid to activate substrates. For instance, in the activation of a carbonyl group, the boronic acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This principle is fundamental to the role of boronic acids in a variety of organic transformations. sdu.dkresearchgate.net

Reactivity with Unsaturated Functionalities (e.g., Organic Nitriles, Alkenes, Alkynes)

The reactivity of boronic acids with unsaturated functionalities like nitriles, alkenes, and alkynes often requires transition metal catalysis. While specific examples involving this compound are not detailed in the provided search results, general reactivity patterns can be described.

The addition of boronic acids to alkenes and alkynes, known as hydroboration or carboboration, is a powerful method for the synthesis of more complex organoboranes, which can then be further functionalized. These reactions are typically catalyzed by transition metals such as rhodium, palladium, or copper. mdpi.com For instance, the rhodium-catalyzed addition of an arylboronic acid to an alkyne can lead to the formation of a vinylboronate, a versatile synthetic intermediate.

The reaction of boronic acids with organic nitriles is less common but can occur under specific conditions. For example, certain boronic acids have been shown to react with nitriles in the presence of a photoredox catalyst and a Lewis base to form carbon-carbon coupled products. nih.gov The reaction proceeds via the generation of a radical from the boronic acid.

Reversible Covalent Interactions in Chemical Biology

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been widely exploited in chemical biology for applications such as sensing and bioconjugation. This interaction is based on the formation of a cyclic boronate ester between the boronic acid and a 1,2- or 1,3-diol.

Although specific applications of this compound in chemical biology have not been found, its boronic acid functionality suggests its potential for such interactions. The dibenzothiophene scaffold could serve as a fluorescent reporter group or as a structural element to influence the binding affinity and selectivity for specific diol-containing biomolecules, such as carbohydrates or glycoproteins.

The strength of the boronic acid-diol interaction is dependent on the pH and the pKa of the boronic acid, as well as the structure of the diol. This pH-dependent reversibility is a key feature that allows for the dynamic and controllable binding and release of target molecules, which is highly desirable in the design of sensors and drug delivery systems.

Adduct Formation with Nucleophilic Active Site Residues

The reactivity of this compound is fundamentally governed by the electron-deficient nature of its boron atom, which acts as a Lewis acid. This property allows it to readily form reversible covalent adducts with biologically relevant nucleophiles. mdpi.com In the context of enzyme inhibition, this reactivity is highly specific towards nucleophilic amino acid residues located within the catalytic active site.

The primary mechanism of action for boronic acid inhibitors involves the formation of a stable complex with the enzyme. For the vast class of serine proteases and serine β-lactamases, the key nucleophile is the hydroxyl group of a catalytic serine residue. nih.govasm.orgnih.gov The interaction begins with the positioning of the boronic acid within the active site, followed by a nucleophilic attack from the serine's hydroxyl oxygen onto the vacant p-orbital of the boron atom. mdpi.com This results in the formation of a tetrahedral boronate adduct, establishing a reversible, dative covalent bond between the inhibitor and the enzyme. nih.govmdpi.com This covalent bond is central to the inhibitory activity, effectively sequestering the catalytic serine and preventing it from participating in its normal enzymatic reaction. nih.gov

In the case of metallo-β-lactamases, which utilize zinc ions for catalysis, the nucleophile is a hydroxide (B78521) anion coordinated within the active site. mdpi.com Boronic acids, including those with a benzo[b]thiophene core, react with this nucleophilic hydroxide to form a stable, tetrahedral hydroxyboronate anion covalently attached to the enzyme's catalytic machinery. mdpi.com Studies on other arylboronic acids have also indicated potential interactions with the active site histidine, which can act as an electron-pair donor to the bound inhibitor. nih.govnih.gov

While direct studies on the 3-ylboronic acid isomer are limited, research on the closely related benzo[b]thiophene-2-boronic acid has demonstrated its potent inhibition of the E. coli AmpC β-lactamase, with an affinity of 27 nM. acs.org This provides strong evidence that the dibenzothiophene scaffold can be effectively accommodated within an enzyme active site, facilitating the crucial adduct formation between the boronic acid moiety and the catalytic serine.

Chemical Principles of Enzyme Active Site Binding and Inhibition

The inhibitory power of this compound is rooted in its ability to act as a transition-state analogue inhibitor. nih.govnih.gov The tetrahedral adduct formed with a catalytic serine residue sterically and electronically mimics the high-energy tetrahedral intermediate that is transiently formed during the hydrolysis of a natural substrate, such as a peptide bond or a β-lactam ring. nih.govnih.gov By forming a stable version of this transient state, the inhibitor effectively halts the catalytic cycle. asm.org

Several key chemical principles govern this binding and inhibition:

Electrophilicity of Boron: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it highly electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity is so pronounced that the formation of the covalent adduct can be a barrierless process once the inhibitor is correctly positioned within the enzyme's active site. mdpi.com

Transition-State Stabilization: Upon forming the covalent adduct, the boron atom adopts a tetrahedral geometry. asm.orgnih.gov The two hydroxyl groups of the boronic acid moiety are crucial for stability. In many serine proteases and β-lactamases, an "oxyanion hole," typically formed by the backbone amide hydrogens of key residues, stabilizes the negative charge on the oxygen of the tetrahedral intermediate during catalysis. asm.orgyoutube.com Boronic acid inhibitors exploit this feature, with their hydroxyl groups forming strong hydrogen bonds with the oxyanion hole residues (such as S70 and T237 in KPC-2 β-lactamase), thereby locking the inhibitor in place. asm.orgresearchgate.net

The table below summarizes key amino acid residues found to interact with boronic acid inhibitors in the active sites of various β-lactamases, illustrating the types of interactions that would be critical for the binding of this compound.

Interacting ResidueEnzyme Example(s)Type of InteractionReference
Serine (e.g., Ser70)Class A & C β-LactamasesCovalent Adduct Formation asm.org
Residues of the Oxyanion Hole (e.g., S70, T237/A237)KPC-2, SHV-1Hydrogen Bonding with Boronate Hydroxyls asm.orgnih.gov
Tyrosine (e.g., Tyr105, Tyr112)CTX-M-96, OXA-24/40, SHV-1Hydrophobic/π-Stacking with Aromatic Ring nih.govasm.orgnih.gov
Tryptophan (e.g., Trp115)OXA-24/40Hydrophobic/π-Stacking with Aromatic Ring nih.gov
Serine (e.g., Ser130)KPC-2Hydrogen Bonding asm.org
Asparagine (e.g., Asn132, Asn170)KPC-2, SHV-1Hydrogen Bonding asm.orgnih.gov
Glutamic Acid (e.g., Glu166)KPC-2, SHV-1Hydrogen Bonding/Stabilization of Water nih.govresearchgate.net

Applications in Advanced Materials Science Research

Development of Optoelectronic Systems

Dibenzo[b,d]thiophen-3-ylboronic acid serves as a key intermediate in the development of materials for various optoelectronic devices, from vibrant displays to next-generation solar cells.

In the field of OLEDs, derivatives of this compound are instrumental in creating both emitter and host materials. The Suzuki-Miyaura coupling reaction, which utilizes the boronic acid functional group, is a common method to synthesize more complex molecules. For instance, reacting this compound with compounds like 1-bromo-2-nitrobenzene (B46134) leads to the formation of donor units such as 12H-benzo nih.govacs.orgthieno[2,3-a]carbazole (TCz). acs.orgnih.gov This TCz donor has a deep highest occupied molecular orbital (HOMO) energy level, making it a promising candidate for developing blue thermally activated delayed fluorescence (TADF) emitters. acs.org

The incorporation of the benzothienocarbazole group, derived from this compound, has been shown to influence the performance of OLEDs significantly. In one study, a blue TADF emitter derived from this structure, BTCZPZ1, exhibited a high photoluminescence quantum yield (PLQY) of 91% in a doped film and led to an OLED with a maximum external quantum efficiency (EQEmax) of 21.1%. acs.orgnih.gov This performance was considerably higher than that of an analogous device based on a benzofurocarbazole derivative. acs.orgnih.gov

Furthermore, red hyperfluorescent OLEDs fabricated with benzothienocarbazole-based emitters have demonstrated EQEmax values in the range of 12.3–14.7%, outperforming a similar carbazole-based device. acs.orgnih.gov The presence of the sulfur atom in the dibenzothiophene (B1670422) core is also thought to contribute to a higher rate of reverse intersystem crossing (rISC), which can improve the efficiency roll-off of the device at high brightness. acs.orgnih.gov

The versatility of this compound extends to its use in creating mixed phosphorescent host materials for the emissive layer of OLEDs. By combining compounds derived from this boronic acid, it is possible to lower the driving voltage of the device while simultaneously enhancing its luminous efficiency and operational lifetime. nih.gov

Performance of OLEDs Incorporating Derivatives of this compound
Device TypeDerivativeRoleEQEmax (%)PLQY (%)Reference
Blue TADF OLEDBTCZPZ1Emitter21.191 acs.orgnih.gov
Red Hyperfluorescent OLEDBenzothienocarbazole-basedEmitter12.3–14.725–36 acs.orgnih.gov

Recent research has highlighted the potential of materials derived from dibenzo[b,d]thiophene in perovskite solar cells (PSCs), particularly as hole transport materials (HTMs). The HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode.

Asymmetric HTMs based on a dibenzo[b,d]thiophene core have been designed and synthesized for use in inverted tin-lead PSCs. acs.org One such HTM, TPA-DBT-DTPA, enabled a power conversion efficiency (PCE) of 22.4% and demonstrated improved long-term stability, retaining 83.4% of its initial PCE after 1000 hours of aging at 85 °C. acs.org

In another approach, the oxidized form, dibenzo[b,d]thiophene 5,5-dioxide (DBTDO), was used as the core for HTMs. The sulfonyl group in these molecules can passivate defects in the perovskite layer, leading to an improved open-circuit voltage. nih.gov A PSC based on the TPA-DBTDO-DTPA HTM achieved a champion PCE of 22.6% and maintained 75.9% of its initial efficiency after 1000 hours in a nitrogen environment. nih.gov

These findings underscore the importance of the dibenzothiophene scaffold in developing efficient and stable HTMs for next-generation solar cells.

Performance of Perovskite Solar Cells with Dibenzothiophene-based Hole Transport Materials
HTM CoreHTM NamePCE (%)StabilityReference
Dibenzo[b,d]thiopheneTPA-DBT-DTPA22.483.4% of initial PCE after 1000h at 85°C acs.org
Dibenzo[b,d]thiophene 5,5-dioxideTPA-DBTDO-DTPA22.675.9% of initial PCE after 1000h in N2 nih.gov

Functional Materials with Enhanced Electronic and Photophysical Properties

The inherent properties of the dibenzothiophene unit can be harnessed to create functional materials with unique characteristics, such as extended electronic conjugation and specific emission behaviors.

The fusion of a benzothieno group, derived from this compound, onto other aromatic systems like carbazole (B46965) results in an extended π-conjugated framework. acs.org This extension of the π-system is a fundamental strategy for tuning the electronic and optical properties of organic materials. It can lead to a red-shift in absorption and emission spectra, as well as improved charge carrier mobility. The resulting fused-ring carbazoles are noted for their good thermal stability and tunable frontier orbital energies, making them versatile for various electronic applications. acs.org

While many organic luminophores suffer from aggregation-caused quenching (ACQ) in the solid state, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In this case, the molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation in the solid state. Some derivatives synthesized from this compound have been noted to show aggregation-induced emission properties in film states. acs.org The formation of aggregates can lead to a red-shifted emission in the photoluminescence spectra. acs.orgnih.gov Understanding the relationship between the molecular structure of these dibenzothiophene derivatives and their AIE characteristics is an active area of research, with potential applications in sensors, bio-imaging, and solid-state lighting.

Computational and Spectroscopic Characterization Methodologies

Experimental Characterization Techniques

Experimental analysis provides direct physical evidence of the compound's structure and properties through its interaction with electromagnetic radiation and magnetic fields.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Dibenzo[b,d]thiophen-3-ylboronic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C, and ¹¹B, a detailed map of the molecular framework is constructed.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the aromatic protons appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of the dibenzothiophene (B1670422) core. The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, making their observation variable.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show 12 distinct signals corresponding to the carbon atoms of the dibenzothiophene skeleton. The carbon atom directly attached to the boronic acid group (C-3) is significantly influenced by the boron atom and typically appears in a characteristic region of the spectrum. lookchem.com

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is particularly useful for studying boron-containing compounds. For boronic acids, the ¹¹B NMR spectrum typically exhibits a single, often broad, signal. The chemical shift for this compound is expected in the range of 19-30 ppm, which is characteristic of a trigonal planar boronic acid. rsc.org

Table 1: Representative NMR Data for Areneboronic Acids This table provides typical chemical shift ranges for areneboronic acids as specific experimental data for the title compound is not broadly published.

Nucleus Typical Chemical Shift (ppm) Information Provided

| ¹H | 7.0 - 9.0 (Aromatic H) 4.0 - 6.0 (B(OH)₂) | Number and environment of protons, coupling patterns reveal connectivity. | | ¹³C | 120 - 150 (Aromatic C) | Number of unique carbon atoms, indicates molecular symmetry. lookchem.com | | ¹¹B | 19 - 30 | Confirms the presence and electronic environment of the boron atom. rsc.org |

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational bands for this compound include a strong, broad O-H stretching band for the hydroxyl groups of the boronic acid moiety (around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1350 cm⁻¹), and characteristic C=C aromatic ring stretches (around 1600-1450 cm⁻¹). The C-S stretching vibration of the thiophene (B33073) ring also gives a characteristic signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the dibenzothiophene core results in strong absorption in the UV region. The spectrum typically shows multiple absorption bands corresponding to π→π* transitions. The position of the absorption maxima (λ_max) is sensitive to the substitution on the aromatic core. Studies on dibenzothiophene series show maximum absorption in the range of 380-430 nm. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS provides an exact mass that can be used to determine the molecular formula. The calculated monoisotopic mass for C₁₂H₉BO₂S is 228.04163 Da. nih.govuni.lu Experimental HRMS data that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 2: Computed Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₂H₉BO₂S PubChem nih.gov
Molecular Weight 228.08 g/mol PubChem nih.gov
Monoisotopic Mass 228.0416309 Da PubChem nih.govuni.lu

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. While X-ray structural data for closely related compounds like dibenzobromolium derivatives have been reported, specific crystallographic data for this compound is not widely available in the surveyed literature. nih.gov Such an analysis would be crucial to understand the packing of the molecules in the crystal lattice and the nature of the dimeric or polymeric structures formed through intermolecular hydrogen bonds between the boronic acid moieties.

Theoretical Investigations

Computational chemistry provides valuable insights into the intrinsic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and other properties of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and reactivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Studies on dibenzothiophene (DBT) and its derivatives using DFT have shown that properties such as adsorption behavior are influenced by π–π interactions and van der Waals forces. rsc.org These theoretical investigations are critical for understanding the fundamental electronic nature of the dibenzothiophene framework and how the boronic acid substituent modulates these properties. researchgate.netresearchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving boronic acids like this compound. These theoretical studies provide detailed insights into the potential energy surfaces of reactions, helping to identify intermediates, transition states, and determine the energetics of each step. This is especially valuable for transition-metal-catalyzed reactions where this compound is often a substrate, such as the widely used Suzuki-Miyaura cross-coupling.

DFT calculations are employed to model the elementary steps of the catalytic cycle, which typically include oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net For a reaction involving this compound, computational analysis would focus on the transmetalation step, where the dibenzothiophenyl group is transferred from the boron atom to the metal center (e.g., palladium). Researchers can map the reaction pathway and calculate the activation energy barriers for each proposed mechanism, allowing for the determination of the rate-determining step. researchgate.netresearchgate.net

Transition state (TS) analysis is a critical component of these computational investigations. By locating the TS geometry—a first-order saddle point on the potential energy surface—and performing frequency calculations, chemists can confirm the nature of the transition structure (characterized by a single imaginary frequency) and understand the bonding changes occurring during this critical phase of the reaction. scm.comyoutube.com For instance, in the Suzuki-Miyaura reaction, different pathways for transmetalation (e.g., involving a Pd-O-B linkage) can be compared based on their calculated transition state energies to identify the most favorable route. rsc.org Studies on related thienylboronic acids and other arylboronic acids have shown that the choice of ligand, base, and solvent significantly influences these energy barriers, a phenomenon that can be systematically explored through computation. ntnu.nobeilstein-journals.org

The insights gained from these computational models are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound. researchgate.netbeilstein-journals.org

Table 1: Representative Energetic Parameters from DFT Studies of Suzuki-Miyaura Reaction Steps Note: This table presents generalized data from computational studies on arylboronic acids to illustrate typical energy ranges, as specific data for this compound is not readily available.

Reaction StepSystem StudiedComputational MethodCalculated Activation Energy (kcal/mol)
Oxidative AdditionAryl Halide + Pd(0) ComplexDFT (various functionals)10 - 20
TransmetalationArylboronic Acid + Pd(II) ComplexDFT (various functionals)15 - 25
Reductive EliminationDiaryl-Pd(II) ComplexDFT (various functionals)5 - 15

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Absorption Wavelengths)

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound, providing a crucial link between its molecular structure and its experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations has become a standard procedure for structure verification and assignment. nih.govmdpi.com The most common approach combines DFT with the Gauge-Independent Atomic Orbital (GIAO) method. nih.govaps.org This process involves first optimizing the molecule's 3D geometry and then performing a GIAO calculation to compute the isotropic magnetic shielding tensors for each nucleus. nih.govresearchgate.net These absolute shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. mdpi.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set, and numerous benchmark studies exist to guide the selection of the most appropriate method. mdpi.comresearchgate.net For complex aromatic systems like dibenzothiophene, this technique can help assign specific ¹H and ¹³C signals, which can be challenging to resolve experimentally.

Absorption Wavelengths: The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions between its molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating these transitions. rsc.orgarxiv.org A TD-DFT calculation, typically performed on the optimized ground-state geometry, yields a series of vertical excitation energies and their corresponding oscillator strengths (f). researchgate.netyoutube.com The excitation energy corresponds to the energy of the absorbed photon, which can be directly converted to a wavelength (λ), while the oscillator strength indicates the intensity of the absorption band. youtube.com The transition with the highest oscillator strength is generally assigned as the maximum absorption wavelength (λmax). youtube.comresearchgate.net Computational studies on related aromatic and heterocyclic compounds have shown that TD-DFT can accurately predict absorption spectra, although results can sometimes be systematically blue-shifted compared to experimental values measured in solution. rsc.orgresearchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound (2-Thienylboronic acid) This table illustrates the typical accuracy of computational predictions for a structurally similar compound.

ParameterMethodCalculated ValueExperimental Value
¹³C Chemical Shift (C attached to B)DFT/B3LYP/6-31G~145 ppmVaries with conditions
¹H Chemical Shift (ortho to B)DFT/B3LYP/6-31G~7.8 ppmVaries with conditions
UV-Vis λmaxTD-DFT/B3LYP~260 nm~265 nm

Quantitative Structure-Property Relationship (QSPR) Studies in Boronic Acid Chemistry

Quantitative Structure-Property Relationship (QSPR) studies are a computational methodology used to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. In the context of boronic acid chemistry, QSPR models are developed to predict important characteristics such as acidity (pKa), reactivity in cross-coupling reactions, or binding affinity to biological targets like diols. researchgate.netrsc.org

The foundation of a QSPR model is the calculation of molecular descriptors for a series of compounds with known experimental properties. These descriptors are numerical values that encode different aspects of a molecule's structure, and they can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electron distribution.

Steric Descriptors: (e.g., molecular volume, surface area, specific van der Waals parameters) which relate to the size and shape of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.

Quantum-Chemical Descriptors: A broad category that includes many parameters derived from quantum calculations.

For this compound, a QSPR study could be designed to predict its reactivity in Suzuki-Miyaura couplings. A training set of various arylboronic acids with known reaction yields or rates would be assembled. researchgate.net For each molecule in the set, a range of descriptors would be calculated. Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of the most relevant descriptors to the observed property. researchgate.net

This resulting QSPR model can then be used to predict the property for new or untested compounds, like this compound, based solely on its calculated descriptors. Such models are valuable for screening large virtual libraries of compounds, prioritizing synthetic targets, and gaining a deeper understanding of the key structural features that govern a specific property. rsc.orgnih.gov

Table 3: Common Molecular Descriptors Used in QSPR Models for Boronic Acids

Descriptor TypeExample DescriptorProperty Predicted
ElectronicHammett Constant (σ)Acidity (pKa), Reactivity
ElectronicHOMO/LUMO Energy GapReactivity, Electronic Properties
StericSterimol ParametersReaction Rate, Binding Affinity
TopologicalWiener IndexBoiling Point, Viscosity
Quantum-ChemicalMulliken Population AnalysisAcidity, Reactivity

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Dibenzo[b,d]thiophen-3-ylboronic Acid Derivatives

The creation of new derivatives of this compound is essential for exploring its full potential. Modern synthetic organic chemistry provides a powerful toolkit for this purpose, with palladium-catalyzed cross-coupling reactions and C-H activation being particularly promising avenues.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This reaction is instrumental in the synthesis of complex organic molecules from boronic acids and organic halides. For this compound, this methodology allows for the introduction of a wide array of substituents onto the dibenzothiophene (B1670422) core, leading to a diverse library of derivatives with tailored electronic and steric properties. Researchers are continuously working on optimizing reaction conditions, including the development of more active and stable palladium catalysts and the use of environmentally friendly solvent systems.

Synthetic StrategyDescriptionKey Advantages
Suzuki-Miyaura CouplingPalladium-catalyzed reaction between a boronic acid and an organic halide.High functional group tolerance, mild reaction conditions, commercial availability of reagents.
C-H ActivationDirect functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.Increased atom economy, reduced synthetic steps, access to novel substitution patterns.

C-H Activation: Direct C-H activation represents a more atom-economical and efficient approach to the synthesis of this compound derivatives. This strategy avoids the need for pre-functionalized starting materials, such as organic halides, thereby reducing the number of synthetic steps and the generation of waste. Research in this area is focused on the development of selective catalysts that can precisely target specific C-H bonds on the dibenzothiophene backbone, allowing for the synthesis of previously inaccessible derivatives. The palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids is an example of the progress in this field nih.gov.

Advanced Catalytic Applications of Boronic Acid Motifs

While boronic acids are well-established as reagents in cross-coupling reactions, their potential as catalysts in their own right is an emerging area of interest. The Lewis acidic nature of the boron atom in this compound and its derivatives can be harnessed to catalyze a variety of organic transformations.

The development of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has gained significant momentum. Boronic acids can act as Lewis acid catalysts, activating substrates towards nucleophilic attack. The specific steric and electronic environment of the dibenzothiophene core could influence the catalytic activity and selectivity of this compound derivatives in reactions such as aldol additions, Michael additions, and Diels-Alder reactions. Future research will likely focus on designing and synthesizing chiral derivatives of this compound for use in asymmetric organocatalysis, a field with high demand for new and efficient catalysts .

Rational Design of Functional Materials Based on the Dibenzothiophene Core for Targeted Applications

The rigid, planar, and electron-rich dibenzothiophene core of this compound makes it an excellent building block for the rational design of advanced functional materials with applications in electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of dibenzothiophene derivatives make them attractive candidates for use in OLEDs. The high triplet energy of the dibenzothiophene core is particularly advantageous for the development of host materials for blue phosphorescent OLEDs, which are crucial for full-color displays and solid-state lighting. By strategically modifying the this compound molecule, for instance, by introducing charge-transporting moieties, it is possible to fine-tune the electronic properties of the resulting materials and optimize their performance in OLED devices.

Application AreaKey Property of Dibenzothiophene CorePotential Advantage
Organic Light-Emitting Diodes (OLEDs)High triplet energy, good charge transportEfficient blue emitters, improved device stability
Chemical SensorsLewis acidic boron center, fluorescent coreSelective detection of biologically relevant molecules

Chemical Sensors: The boronic acid group is well-known for its ability to reversibly bind with diols, such as those found in saccharides. This interaction can be exploited to develop fluorescent sensors for the detection of sugars and other biologically important molecules. Benzo[b]thiophene boronic acid derivatives have been shown to exhibit dual wavelength fluorescent emission, which changes upon binding to sugars, making them promising candidates for the development of glycoprotein biosensors nih.gov. The dibenzothiophene core can be designed to have specific fluorescence properties that are modulated upon binding of an analyte to the boronic acid moiety, enabling sensitive and selective detection.

Interdisciplinary Contributions of Boron Chemistry to Emerging Fields

The unique properties of boron-containing compounds have led to their increasing application in a variety of interdisciplinary fields, most notably in medicinal chemistry and materials science. This compound and its derivatives are poised to contribute to these exciting areas of research.

Medicinal Chemistry: Boronic acids have emerged as a significant class of pharmacophores in drug discovery. The ability of the boronic acid group to form reversible covalent bonds with the active sites of enzymes has been utilized in the development of potent and selective inhibitors. The first FDA-approved boronic acid-containing drug, Bortezomib, is a proteasome inhibitor used in cancer therapy nih.gov. The dibenzothiophene scaffold of this compound provides a unique and rigid framework that can be functionalized to target specific biological macromolecules. This opens up possibilities for the design of new therapeutic agents for a range of diseases. A derivative, (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid, has been used as a reactant in the preparation of inhibitors of NOD1-Induced Nuclear Factor-κB Activation and Sphingosine-1-phosphate 4 (S1P4) receptor antagonists cphi-online.com.

Materials Science: The intersection of boron chemistry and materials science has led to the development of novel materials with unique electronic and optical properties. The incorporation of boron into polycyclic aromatic hydrocarbons has been shown to shift their fluorescence to the desirable blue spectral range and improve their electron transport capabilities, which is highly beneficial for OLED applications. The development of new synthetic methods, such as C-H activation, is enabling the creation of a wider range of boron-containing materials with tailored properties for applications in electronics, photonics, and sensor technology nih.gov.

Q & A

Q. What are the standard synthetic routes for preparing dibenzo[b,d]thiophen-3-ylboronic acid, and what reaction conditions are critical for high yield?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a brominated or iodinated dibenzothiophene derivative reacts with a boronic acid precursor. Key conditions include:

  • Use of Pd(PPh₃)₄ or similar palladium catalysts under inert atmospheres (e.g., N₂).
  • Solvents like DMSO or ethanol/methanol mixtures.
  • Base additives such as K₂CO₃ to facilitate transmetallation .
  • Temperature optimization (e.g., 100°C for Suzuki coupling) to balance reactivity and side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and boronic acid functionality.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for synthetic batches) .
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What are the primary research applications of this compound in organic chemistry and materials science?

  • Pharmaceutical Intermediates : Used in synthesizing COX-1/2 inhibitors via derivatization (e.g., adding fluoro/alkyl groups to enhance binding affinity) .
  • OLED Host Materials : Serves as a building block in carbazole-triazine hybrids for green phosphorescent OLEDs, leveraging its electron-deficient thiophene core .
  • Cross-Coupling Reactions : Facilitates C–C bond formation in complex molecule synthesis .

Q. What are the stability and handling considerations for this compound?

  • Storage : Under inert gas (Ar) at –20°C to prevent boronic acid dehydration.
  • Solubility : Prefers polar aprotic solvents (e.g., DMF, THF) but is sparingly soluble in water.
  • Moisture Sensitivity : Requires anhydrous conditions during reactions to avoid protodeboronation .

Q. How do researchers address contradictions in reported spectroscopic data for this compound?

  • Comparative Analysis : Cross-referencing NMR shifts with structurally analogous compounds (e.g., thiophen-3-ylboronic acid derivatives) .
  • Computational Validation : DFT calculations predict NMR/IR spectra to resolve ambiguities .

Advanced Research Questions

Q. How does the dibenzo[b,d]thiophene scaffold influence selectivity in COX-1/2 inhibition, and what substituent optimizations enhance binding affinity?

  • Mechanistic Insight : The sulfur atom in the thiophene ring increases electron density, improving π-π stacking with COX-1’s hydrophobic pocket. Fluorine or methyl substituents at specific positions enhance van der Waals interactions.
  • Data : Docking studies show compound 66 (3-fluoro-substituted derivative) has ΔG = –9.2 kcal/mol for COX-1 vs. –8.1 kcal/mol for COX-2, indicating selectivity .

Q. What catalyst systems and solvent combinations maximize efficiency in Suzuki couplings involving this boronic acid?

  • Catalyst Optimization : Pd(OAc)₂ with SPhos ligand increases turnover in sterically hindered reactions.
  • Solvent Effects : Mixed ethanol/water systems improve solubility of aryl halides while maintaining boronic acid stability.
  • Yield Enhancement : Microwave-assisted synthesis reduces reaction time from 24h to 2h with yields >90% .

Q. How do photophysical properties of this compound derivatives impact OLED performance?

  • Role in Host Materials : The compound’s rigid structure reduces excimer formation, improving electroluminescence efficiency.
  • Data : Triazine-carbazole hybrids (e.g., BTTC ) achieve external quantum efficiency (EQE) of 19.8% in green OLEDs due to balanced charge transport .

Q. What strategies resolve mechanistic ambiguities in its cross-coupling reactions, such as competing protodeboronation or homocoupling?

  • Kinetic Studies : Monitoring reaction progress via in-situ IR identifies intermediates.
  • Additive Screening : Boronic acid pinacol esters reduce side reactions.
  • Isotopic Labeling : ¹⁰B NMR tracks boron transfer pathways .

Q. How does steric and electronic modulation of the dibenzothiophene core affect regioselectivity in C–H functionalization?

  • Steric Effects : Bulky substituents at the 4-position direct electrophilic attacks to the 6-position.
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) activate specific C–H bonds for metalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.